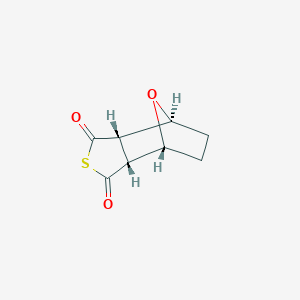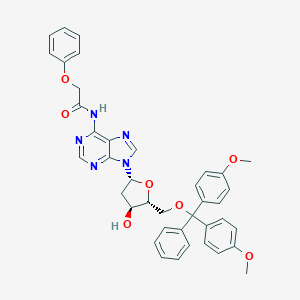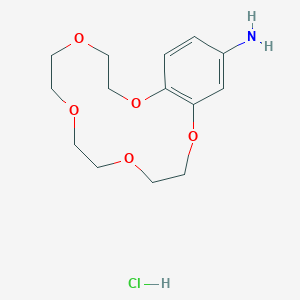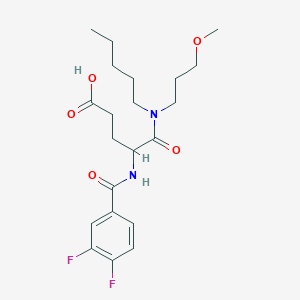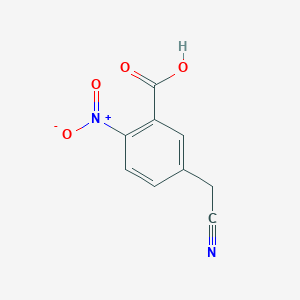
5-(Cyanomethyl)-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyanomethyl)-2-nitrobenzoic acid, also known as NTBC, is a synthetic organic compound that has been extensively studied for its applications in scientific research. This chemical compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
The mechanism of action of 5-(Cyanomethyl)-2-nitrobenzoic acid as an HPPD inhibitor involves binding to the active site of the enzyme and preventing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This inhibition leads to the accumulation of toxic intermediates, which can cause cell death in plants. As a tyrosine kinase inhibitor, 5-(Cyanomethyl)-2-nitrobenzoic acid binds to the ATP-binding site of the kinase and prevents its activation. This inhibition can lead to the inhibition of downstream signaling pathways, leading to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
5-(Cyanomethyl)-2-nitrobenzoic acid has been found to exhibit a range of biochemical and physiological effects. In plants, 5-(Cyanomethyl)-2-nitrobenzoic acid has been shown to induce the accumulation of toxic intermediates, leading to cell death. In animal studies, 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to cause liver damage and renal toxicity. However, these effects have only been observed at high doses, and 5-(Cyanomethyl)-2-nitrobenzoic acid is generally considered safe at lower doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5-(Cyanomethyl)-2-nitrobenzoic acid as a research tool is its specificity as an HPPD inhibitor and tyrosine kinase inhibitor. This specificity allows researchers to study the function of these enzymes in a controlled manner. Additionally, 5-(Cyanomethyl)-2-nitrobenzoic acid is relatively easy to synthesize and is widely available, making it accessible to researchers.
However, there are also limitations to the use of 5-(Cyanomethyl)-2-nitrobenzoic acid in research. One limitation is its potential toxicity, particularly at high doses. Additionally, the effects of 5-(Cyanomethyl)-2-nitrobenzoic acid on other cellular processes are not well understood, making it difficult to interpret results obtained using 5-(Cyanomethyl)-2-nitrobenzoic acid.
Orientations Futures
There are several future directions for research involving 5-(Cyanomethyl)-2-nitrobenzoic acid. One area of interest is the development of more specific inhibitors of HPPD and tyrosine kinases. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the study of the effects of 5-(Cyanomethyl)-2-nitrobenzoic acid on other cellular processes, which could lead to a better understanding of its mechanism of action and potential applications in research.
Méthodes De Synthèse
The synthesis of 5-(Cyanomethyl)-2-nitrobenzoic acid involves the reaction of 5-chloromethyl-2-nitrobenzoic acid with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain pure 5-(Cyanomethyl)-2-nitrobenzoic acid. This synthesis method has been optimized to produce high yields of 5-(Cyanomethyl)-2-nitrobenzoic acid and is widely used in research laboratories.
Applications De Recherche Scientifique
5-(Cyanomethyl)-2-nitrobenzoic acid has various applications in scientific research, particularly in the field of molecular biology. One of the primary uses of 5-(Cyanomethyl)-2-nitrobenzoic acid is as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme involved in the biosynthesis of tocopherols and plastoquinones, which are essential components of the photosynthetic apparatus in plants. 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to inhibit HPPD activity, leading to the accumulation of toxic intermediates that can cause cell death in plants.
In addition to its use as an HPPD inhibitor, 5-(Cyanomethyl)-2-nitrobenzoic acid has also been used as a tool to study the function of tyrosine kinases. 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to inhibit the activity of the tyrosine kinase c-Met, which is involved in a range of cellular processes, including cell proliferation, differentiation, and migration. This inhibition has been shown to have therapeutic potential in the treatment of various cancers, including lung cancer and gastric cancer.
Propriétés
Numéro CAS |
104825-33-4 |
|---|---|
Nom du produit |
5-(Cyanomethyl)-2-nitrobenzoic acid |
Formule moléculaire |
C9H6N2O4 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
5-(cyanomethyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3H2,(H,12,13) |
Clé InChI |
YOJHHSAYGLLJFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
Synonymes |
Benzoic acid, 5-(cyanomethyl)-2-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

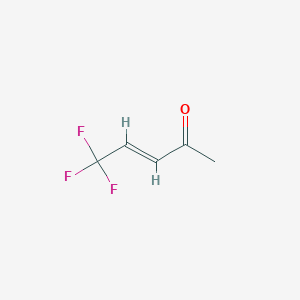
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
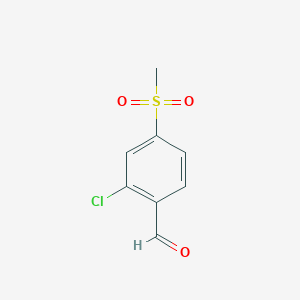
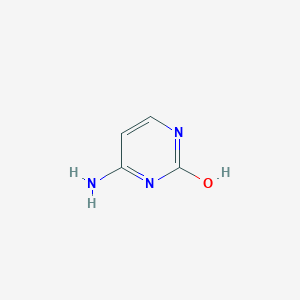
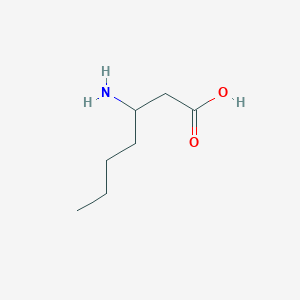
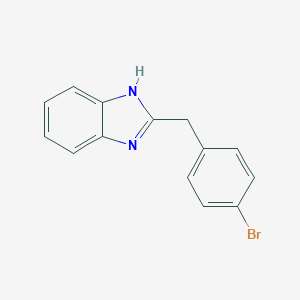
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
